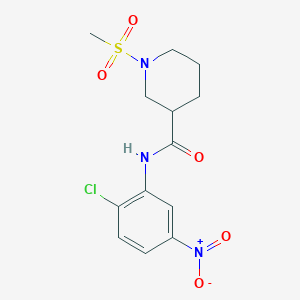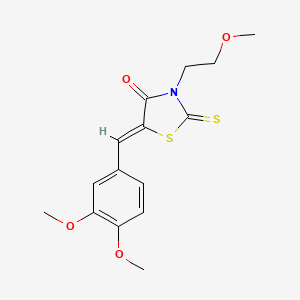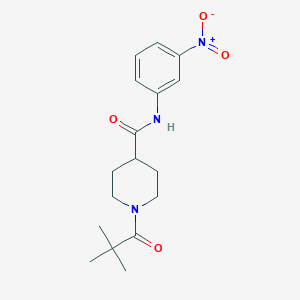![molecular formula C19H28N2O4S B4649673 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4649673.png)
1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
Descripción general
Descripción
1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator in the B-cell receptor signaling pathway, which plays a critical role in the proliferation and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mecanismo De Acción
1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity. This prevents downstream signaling pathways from being activated, ultimately leading to reduced proliferation and survival of B-cells. 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit cell cycle progression and DNA synthesis. In addition, 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the activity of natural killer (NK) cells. 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to penetrate the blood-brain barrier, suggesting potential for the treatment of central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is its high selectivity for BTK, which minimizes off-target effects. 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine also has good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration in animal studies. However, one limitation of 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is its irreversible binding to BTK, which may limit its use in clinical settings due to potential long-term effects. Additionally, 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine may have limited efficacy in patients with mutations in the BTK gene.
Direcciones Futuras
For 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine research include clinical trials in patients with B-cell malignancies, as well as investigation of its potential use in combination with other targeted therapies. Further studies are also needed to elucidate the long-term effects of irreversible BTK inhibition and to identify potential biomarkers for patient selection. In addition, 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine may have potential for the treatment of other diseases, such as autoimmune disorders and CNS malignancies.
Aplicaciones Científicas De Investigación
1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have shown that 1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine reduces tumor growth and prolongs survival in mouse models of CLL and NHL.
Propiedades
IUPAC Name |
[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-15(2)14-16-5-7-17(8-6-16)26(23,24)21-11-9-20(10-12-21)19(22)18-4-3-13-25-18/h5-8,15,18H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZXWPBUUWSHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4649653.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4649663.png)
![1-(3-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4649664.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4649672.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)